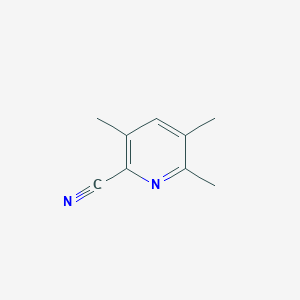![molecular formula C10H7N3 B13781532 6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)
6H-Pyrrolo[2,3-g]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Pyrrolo[2,3-g]quinoxaline is a heterocyclic compound that features a fused ring system combining pyrrole and quinoxaline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Pyrrolo[2,3-g]quinoxaline typically involves the condensation of ortho-phenylenediamine with dicarbonyl compounds under acidic conditions. One common method includes the use of zinc triflate as a catalyst, which facilitates the reaction between diamine and dicarbonyl compounds in acetonitrile at room temperature, yielding high product efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and nanoparticle catalysts, such as copper-doped cerium oxide, has been explored to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions: 6H-Pyrrolo[2,3-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with halogenation and alkylation being notable examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or alkylated quinoxaline derivatives
Wissenschaftliche Forschungsanwendungen
6H-Pyrrolo[2,3-g]quinoxaline has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 6H-Pyrrolo[2,3-g]quinoxaline involves its interaction with molecular targets such as kinases. It acts as a kinase inhibitor by binding to the catalytic domain of tyrosine kinases, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- Pyrrolo[1,2-a]quinoxaline
- Pyrrolo[3,4-b]quinoxaline
- Pyrrolo[2,3-b]quinoxaline
Comparison: Compared to its analogs, it exhibits distinct electronic properties and biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H7N3 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
1H-pyrrolo[2,3-g]quinoxaline |
InChI |
InChI=1S/C10H7N3/c1-2-11-8-6-10-9(5-7(1)8)12-3-4-13-10/h1-6,12H |
InChI-Schlüssel |
ZEQXBOVKCSVJPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C=C3C(=CC=N3)C=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















